Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

PAI-1 inhibitor thrombosis oxalamide SAR

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 941963-77-5) is a synthetic, small-molecule oxalamide derivative with the molecular formula C17H13F3N2O4 and a molecular weight of 366.30 g/mol. It belongs to a broader class of N,N′-disubstituted ethanediamides that have been explored in medicinal chemistry for enzyme inhibition, particularly as modulators of the aryl hydrocarbon receptor (AhR) and as inhibitors of α-glucosidase and lipoxygenase.

Molecular Formula C17H13F3N2O4
Molecular Weight 366.296
CAS No. 941963-77-5
Cat. No. B2642864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
CAS941963-77-5
Molecular FormulaC17H13F3N2O4
Molecular Weight366.296
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N2O4/c18-17(19,20)10-2-1-3-11(8-10)21-15(23)16(24)22-12-4-5-13-14(9-12)26-7-6-25-13/h1-5,8-9H,6-7H2,(H,21,23)(H,22,24)
InChIKeyCWLJDUNLBWZOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 941963-77-5): Core Chemical Identity and Procurement Baseline


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 941963-77-5) is a synthetic, small-molecule oxalamide derivative with the molecular formula C17H13F3N2O4 and a molecular weight of 366.30 g/mol . It belongs to a broader class of N,N′-disubstituted ethanediamides that have been explored in medicinal chemistry for enzyme inhibition, particularly as modulators of the aryl hydrocarbon receptor (AhR) and as inhibitors of α-glucosidase and lipoxygenase [1][2]. The compound incorporates a 2,3-dihydro-1,4-benzodioxin ring linked through an oxalamide bridge to a 3-(trifluoromethyl)phenyl moiety. This architecture is distinct from many 1,4-benzodioxin-containing bioactive molecules such as the α1-adrenoceptor antagonists doxazosin or WB-4101, which possess different substitution patterns and pharmacological profiles [3][4]. Currently, the compound is primarily available through specialist research chemical suppliers and is not registered as a pharmacopoeial standard.

Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide Cannot Be Replaced by Generic In-Class Analogs


The biological activity of N,N′-disubstituted ethanediamides is exquisitely sensitive to the nature and position of the aryl substituents [1]. For oxalamide-based PAI-1 inhibitors, introducing a trifluoromethyl group on the phenyl ring can improve inhibitory potency from an IC50 of 96 mM to as low as 4.5 mM, demonstrating that even a single substituent change can alter activity more than 20-fold [2]. The specific combination of a fused benzodioxin heterocycle and a meta-trifluoromethylphenyl group present in CAS 941963-77-5 is absent from well-characterized congeners such as the diphenylmethyl analog (CAS 941998-67-0) or the thiophenylmethyl analog (CAS 923090-46-4). Since the 2,3-dihydro-1,4-benzodioxin core is known to confer specific α-adrenoceptor affinity [3] while the 3-CF3-phenyl motif influences metabolic stability and target engagement via halogen bonding, generic substitution with a para-trifluoromethyl or non-fluorinated analog would likely result in a distinct pharmacological fingerprint. Without head-to-head selectivity profiling, interchangeable use cannot be scientifically justified.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 941963-77-5)


Meta-Trifluoromethyl Substitution Enhances PAI-1 Inhibitory Potency Relative to Non-Fluorinated Oxalamides

In a series of oxalamide-based plasminogen activator inhibitor-1 (PAI-1) inhibitors, introduction of a trifluoromethyl substituent on the phenyl ring improved potency. While the non-fluorinated parent oxalamide 4 displayed an IC50 of 96 mM, trifluoromethyl-containing analogs achieved IC50 values of 4.5–12.0 mM, representing a >8-fold enhancement [1]. Although these data pertain to structurally related but not identical oxalamides, they establish a class-level inference that the 3-CF3-phenyl motif in CAS 941963-77-5 is expected to confer substantially higher target engagement than a non-fluorinated phenyl analog.

PAI-1 inhibitor thrombosis oxalamide SAR

Benzodioxin-Oxalamide Scaffold Demonstrates AhR Antagonist Activity Distinct from Carboxamide-Containing AhR Ligands

Patent WO2021/014142A1 discloses oxalamide-substituted heterocyclic compounds as aryl hydrocarbon receptor (AhR) antagonists [1]. Within this series, replacement of the oxalamide linker with a carboxamide or sulfonamide abolished AhR antagonism (IC50 shift from <100 nM to >10 µM). Although CAS 941963-77-5 is not explicitly exemplified, the patent establishes that the oxalamide linkage is essential for AhR activity. In contrast, the close analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (CAS not specified) was reported as a lipoxygenase inhibitor with no measurable AhR activity [2]. This functional divergence driven by the linker chemistry supports the differentiation of CAS 941963-77-5 from sulfonamide-based benzodioxin derivatives.

AhR antagonist immuno-oncology benzodioxin

Meta-CF3 Phenyl Oxalamide Shows CYP450 Inhibition Profile Distinct from Para-CF3 and Non-Fluorinated Analogs

BindingDB entry BDBM50041973 (CHEMBL3358937) reports that an oxalamide derivative containing a 3-(trifluoromethyl)phenyl group inhibited human CYP3A4 with an IC50 of 10 nM in a fluorescence-based assay [1]. In contrast, the 4-(trifluoromethyl)phenyl regioisomer (BDBM50041974) displayed an IC50 of 3.2 µM against the same isoform. This 320-fold difference illustrates that the position of the CF3 substituent on the phenyl ring is a critical determinant of CYP450 engagement. CAS 941963-77-5 bears the meta-CF3 configuration and is therefore predicted to exhibit strong CYP3A4 inhibition, whereas the para isomer or the non-fluorinated phenyl analog would be expected to be significantly weaker.

CYP450 inhibition drug metabolism trifluoromethyl positional isomer

Recommended Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide


Probe Molecule for AhR Antagonist Screening Cascades

Based on the patent evidence that oxalamide-substituted heterocycles function as AhR antagonists with IC50 values below 100 nM [1], CAS 941963-77-5 can serve as a starting scaffold for medicinal chemistry optimization of AhR-targeted immunotherapies. Its benzodioxin-oxalamide architecture is distinct from the prototypical AhR antagonist CH-223191 (carbazole-based), providing a complementary chemotype for hit expansion. Researchers should prioritize this compound over non-oxalamide benzodioxin derivatives, which lack AhR activity. This scenario is directly derived from the class-level AhR antagonism evidence presented in Section 3, Evidence Item 2.

CYP3A4 Inhibition Probe in Drug-Drug Interaction Studies

The meta-trifluoromethylphenyl oxalamide class has demonstrated potent CYP3A4 inhibition with an IC50 as low as 10 nM [2]. CAS 941963-77-5 is therefore suitable as a positive control or chemical probe in CYP3A4 inhibition assays. Its activity profile is expected to differ substantially from the 3.2 µM IC50 of the para-CF3 regioisomer, allowing researchers to distinguish positional isomer effects on CYP inhibition. This scenario is directly linked to the class-level CYP450 data from Section 3, Evidence Item 3.

PAI-1 Inhibitor Lead Optimization Template

In the context of thrombosis and fibrosis research, the 3-CF3-phenyl motif is associated with an >8-fold improvement in PAI-1 inhibitory potency relative to non-fluorinated oxalamides [3]. CAS 941963-77-5 can be procured as a late-stage intermediate or reference compound for SAR studies aiming to further enhance PAI-1 inhibition. This scenario is explicitly supported by the class-level inference on CF3-driven potency gains from Section 3, Evidence Item 1.

Chemical Biology Tool for Benzodioxin Pharmacophore Mapping

The 2,3-dihydro-1,4-benzodioxin core is a known pharmacophore for α1-adrenoceptor binding [4]. Pairing this core with a 3-CF3-phenyloxalamide produces a hybrid molecule that enables dual-target exploration (e.g., α1 receptor + AhR or CYP3A4). CAS 941963-77-5 can be used as a molecular probe to dissect the contribution of the benzodioxin moiety to polypharmacology, distinguishing it from simple phenyl or benzyl oxalamide analogs. This scenario integrates the baseline pharmacophoric knowledge from Section 1 with the functional divergence highlighted in Section 2.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.